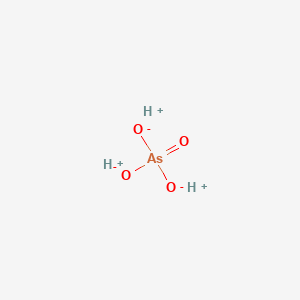

Hydron;arsorate

货号 B075311

CAS 编号:

1327-52-2

分子量: 141.943 g/mol

InChI 键: DJHGAFSJWGLOIV-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydron;arsorate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by combining hydronium ions (H3O+) and arsenate ions (AsO43-) in a specific manner.

科学研究应用

Adsorption and Complexation Studies

- The adsorption of ions like H+, OH−, and ARS (Alizarin Red S) onto hydrous fluorapatite surfaces has been studied, providing insights into surface complexation relevant to flotation processes (Forsling & Wu, 1993).

Environmental and Hydrologic Applications

- Long-term environmental research, like the study conducted in the Upper Washita River basin of Oklahoma, offers insights into hydrologic processes and sustainable agricultural systems, which could be linked to the broader scope of hydron;arsorate studies (Steiner et al., 2014).

- Thermally activated materials, such as hydrotalcite, have been used for the removal of anions like arsenate from aqueous solutions, a study that could inform the use of similar compounds in environmental remediation (Palmer et al., 2010).

Biomedical Research and Tissue Engineering

- Hydrogels, which could include compounds like hydron;arsorate, have significant applications in biology and medicine, particularly in creating intelligent systems for various therapeutic applications (Peppas et al., 2006).

- The development of acoustically responsive scaffolds in tissue engineering, using materials that might be similar to hydron;arsorate, illustrates the potential of such compounds in controlled growth factor release for tissue regeneration (Moncion et al., 2016).

Water Treatment and Purification

- Hydrocalumite's use in treating fluoride and arsenate solutions highlights the potential application of similar compounds like hydron;arsorate in water treatment processes (Guo & Tian, 2013).

属性

CAS 编号 |

1327-52-2 |

|---|---|

产品名称 |

Hydron;arsorate |

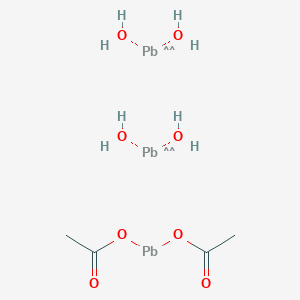

分子式 |

H3AsO4 AsH3O4 |

分子量 |

141.943 g/mol |

IUPAC 名称 |

hydron;arsorate |

InChI |

InChI=1S/AsH3O4/c2-1(3,4)5/h(H3,2,3,4,5) |

InChI 键 |

DJHGAFSJWGLOIV-UHFFFAOYSA-N |

SMILES |

[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |

规范 SMILES |

[H+].[H+].[H+].[O-][As](=O)([O-])[O-] |

沸点 |

120 °C (calculated) |

颜色/形态 |

WHITE TRANSLUCENT CRYSTALS /HEMIHYDRATE/ 75% COMMERCIAL GRADE IS A VERY PALE YELLOW, SYRUPY LIQ /COMMERCIAL GRADE/ Exist only in solution White, crystalline solid |

密度 |

2.2 at 68 °F (USCG, 1999) Approx 2.2 Relative density (water = 1): 1.9 (calculated) |

熔点 |

35 °C -30 °C (calculated) |

其他 CAS 编号 |

7778-39-4 15584-04-0 |

物理描述 |

Arsenic acid, liquid appears as a clear colorless aqueous solution. Noncombustible. Corrosive to metals. Toxic by ingestion. Confirmed human carcinogen. Detrimental to the environment. Immediate steps should be taken to limit release. Arsenic acid, solid appears as white crystals. Excessive drying produces As2O5.5/3H2O. Solid COLOURLESS-TO-PALE-GREEN-VISCOUS LIQUID. |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

相关CAS编号 |

10102-53-1 (HAsO3) 13453-15-1 (H4As2O7) 7786-36-9 (H5AsO5) |

保质期 |

The pH of aqueous solutions appears to be a major factor in the relative stability. ... Pentavalent inorganic arsenic ... is relatively stable at neutral or alkaline pH but undergoes reduction with decreasing pH. /Pentavalent inorganic arsenic/ |

溶解度 |

302 G/100 CC OF WATER @ 12.5 °C /HEMIHYDRATE/ water solubility = 5.9X10+5 mg/l Solubility in water at 20 °C: very good |

同义词 |

arsenate arsenic acid metaarsenic acid orthoarsenic acid orthoarsenic acid, dihydrate pyroarsenic acid |

蒸汽压力 |

Vapor pressure, kPa at 15 °C: 1.3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

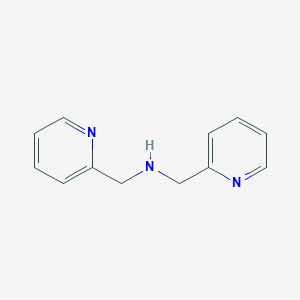

2,2'-Dipicolylamine

1539-42-0

N-Ethyl-N-methylguanidine

1113-61-7

![(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B75248.png)